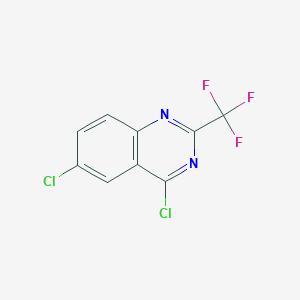

4,6-Dichloro-2-(trifluoromethyl)quinazoline

Overview

Description

4,6-Dichloro-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(trifluoromethyl)quinazoline typically involves the reaction of 4,6-dichloroquinazoline with trifluoromethylating agents. One common method is the reaction of 4,6-dichloroquinazoline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazolines, while coupling reactions can produce more complex quinazoline derivatives .

Scientific Research Applications

4,6-Dichloro-2-(trifluoromethyl)quinazoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and antiviral agents.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(trifluoromethyl)quinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, which are crucial for cell signaling and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 4,7-Dichloro-2-(trifluoromethyl)quinoline

- 4,6-Dichloro-2-(trifluoromethyl)quinoline

Comparison

4,6-Dichloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 4,7-Dichloro-2-(trifluoromethyl)quinoline, it may exhibit different reactivity and potency in various applications .

Biological Activity

4,6-Dichloro-2-(trifluoromethyl)quinazoline is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H4Cl2F3N2

- CAS Number : 34176212

This compound belongs to the quinazoline family, which is known for various biological activities, including anticancer properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets associated with cancer cell proliferation and survival.

- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in signaling pathways that regulate cell growth and division. Preliminary studies suggest that this compound may inhibit kinases such as EGFR and VEGFR-2, leading to reduced tumor growth and angiogenesis .

- Induction of Apoptosis : Evidence indicates that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This process is often mediated through mitochondrial dysfunction and the activation of caspases .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer activity of this compound across various cancer cell lines. The following table summarizes key findings:

These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types.

Case Studies

- In Vivo Studies : In a study involving Calu-6 tumor xenografts in mice, oral administration of 100 mg/kg/day for 21 days resulted in a 75% reduction in tumor size compared to controls. This suggests significant efficacy in vivo, supporting its potential as an anticancer agent .

- Mechanistic Insights : Further investigation into the molecular mechanisms revealed that treatment with this compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells, corroborating its role in inducing apoptosis .

Properties

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTOJGYFRVINNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610662 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746671-32-9 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.